molecular formula C17H12Cl2N2OS2 B2643431 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-24-5

3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No. B2643431
CAS RN: 477860-24-5
M. Wt: 395.32
InChI Key: AMKQLBQRRYUAHE-UHFFFAOYSA-N
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Description

The compound “3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound with the molecular formula C17H12Cl2N2OS2 . It has an average mass of 395.326 Da and a mono-isotopic mass of 393.976807 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[2,3-b]quinazolin-5-one core, which is substituted at the 3-position with a (2,5-dichlorophenyl)sulfanyl]methyl group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing quinazolinone derivatives, including those related to 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, demonstrating the compound's potential for chemical modification and application in various fields. For example, Kut et al. (2020) described the regioselective synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization, showcasing the compound's versatility in chemical reactions and potential as a precursor for more complex molecules Kut et al., 2020.

Biological Activities

The compound and its derivatives have been studied for their biological activities, including antimicrobial, antifungal, anti-inflammatory, and potential antitumor activities. Patel et al. (2010) synthesized derivatives that showed significant antimicrobial and antifungal activities, highlighting the compound's potential as a basis for developing new therapeutic agents Patel et al., 2010. Additionally, Kumar et al. (2009) explored the anti-inflammatory activity of quinazolin-4-one derivatives, providing insights into their potential use in treating inflammation-related disorders Kumar et al., 2009.

properties

IUPAC Name

3-[(2,5-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-10-5-6-13(19)15(7-10)23-8-11-9-24-17-20-14-4-2-1-3-12(14)16(22)21(11)17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQLBQRRYUAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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